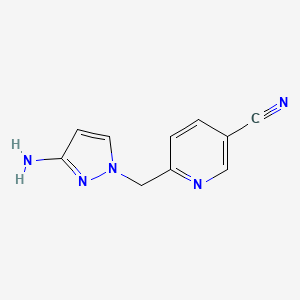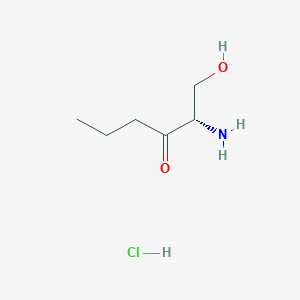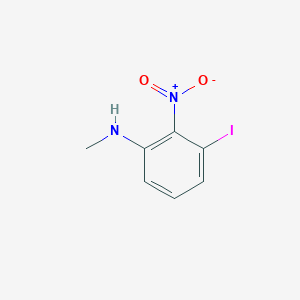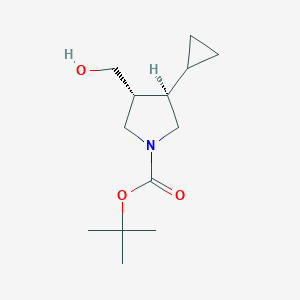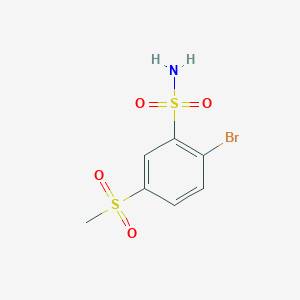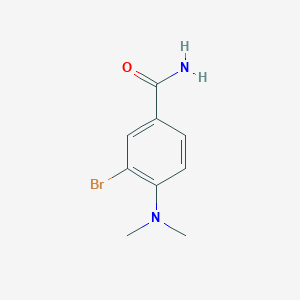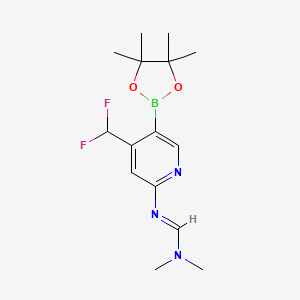
(E)-N'-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide is a complex organic compound that features a pyridine ring substituted with a difluoromethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyridine ring: Starting from basic building blocks, the pyridine ring is constructed through cyclization reactions.
Introduction of the difluoromethyl group: This can be achieved through halogenation and subsequent substitution reactions.
Attachment of the dioxaborolane moiety: This step often involves borylation reactions using boronic acids or esters.
Formation of the formimidamide group: This can be done through formylation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group or the pyridine ring.
Reduction: Reduction reactions could target the formimidamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring or the dioxaborolane moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a primary amine.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.
Biology
Bioconjugation: The compound could be used to modify biomolecules for research purposes.
Drug Development: Its structural features might be explored for potential pharmaceutical applications.
Medicine
Diagnostic Tools: The compound could be used in the development of diagnostic agents.
Therapeutics: Its biological activity could be investigated for therapeutic applications.
Industry
Polymer Synthesis: The compound might be used in the synthesis of specialized polymers.
Electronic Materials: Its properties could be useful in the development of electronic components.
Mechanism of Action
The mechanism of action of (E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, it could act as a catalyst or reactant, facilitating specific transformations.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide: can be compared with other pyridine derivatives, boronic acid derivatives, and formimidamide compounds.
Uniqueness
Structural Features: The combination of a difluoromethyl group, a dioxaborolane moiety, and a formimidamide group in a single molecule is unique.
Reactivity: Its reactivity profile may differ from similar compounds due to the presence of these functional groups.
Properties
Molecular Formula |
C15H22BF2N3O2 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
N'-[4-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H22BF2N3O2/c1-14(2)15(3,4)23-16(22-14)11-8-19-12(20-9-21(5)6)7-10(11)13(17)18/h7-9,13H,1-6H3 |
InChI Key |
IEYABOYVBLVFGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)F)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


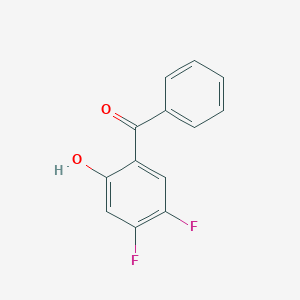
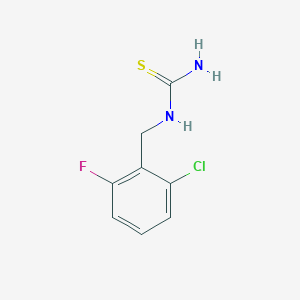
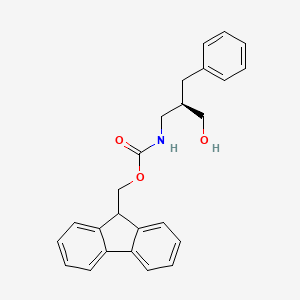

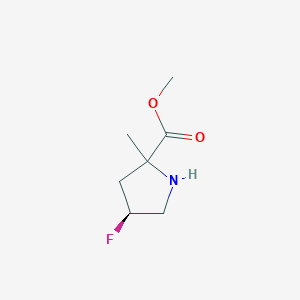
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B12987859.png)

